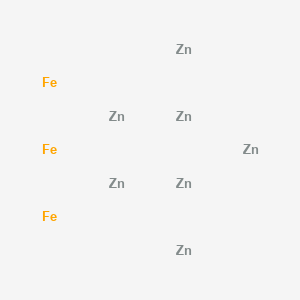
Iron;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite, a compound of zinc and iron, can be prepared by aging solutions of zinc nitrate, iron nitrate, and triethanolamine in the presence or absence of hydrazine . Another method involves reacting iron oxides and zinc oxide at high temperatures .
Industrial Production Methods: In industrial settings, zinc is often produced through the electrolysis of zinc sulfate solution, while iron is typically extracted from iron ore through a blast furnace process. The production of iron-zinc alloys, such as galvanized steel, involves coating iron with a layer of zinc to prevent rusting .
Análisis De Reacciones Químicas
Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with hydrochloric acid to produce zinc chloride and hydrogen gas, while iron reacts with oxygen and water to form rust (iron oxide) .
Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., oxygen). The conditions for these reactions can vary, but they often involve aqueous solutions and controlled temperatures .
Major Products Formed: The major products formed from reactions involving iron and zinc include zinc chloride, iron oxide, and various iron-zinc alloys. These products have numerous applications in industry and everyday life .
Aplicaciones Científicas De Investigación
Iron and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and reagents in various reactions. In biology, they are essential for the proper functioning of enzymes and other proteins. In medicine, iron supplements are used to treat anemia, while zinc supplements are used to boost the immune system . In industry, iron-zinc alloys are used in construction, automotive manufacturing, and other applications due to their strength and corrosion resistance .
Mecanismo De Acción
The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is a key component of hemoglobin, which binds to oxygen and transports it throughout the body. Zinc, on the other hand, is involved in the catalytic activity of numerous enzymes and plays a role in DNA synthesis and repair .
Comparación Con Compuestos Similares
Iron and zinc can be compared with other transition metals such as copper, nickel, and cobalt. While all these metals have similar properties, such as the ability to form complex ions and participate in redox reactions, iron and zinc are unique in their biological roles. Iron is essential for oxygen transport, while zinc is crucial for enzyme function and immune response .
List of Similar Compounds:- Copper
- Nickel
- Cobalt
- Manganese
Iron and zinc stand out due to their specific roles in biological systems and their widespread use in industrial applications .
Propiedades
Número CAS |
116190-34-2 |
|---|---|
Fórmula molecular |
Fe3Zn7 |
Peso molecular |
625.2 g/mol |
Nombre IUPAC |
iron;zinc |
InChI |
InChI=1S/3Fe.7Zn |
Clave InChI |
YPVXEUCVFZOLKY-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


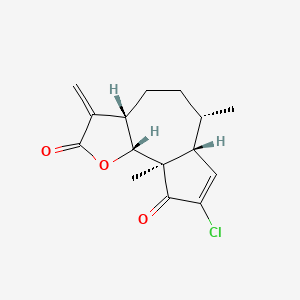
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
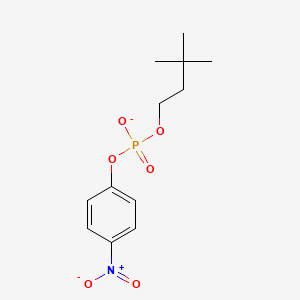
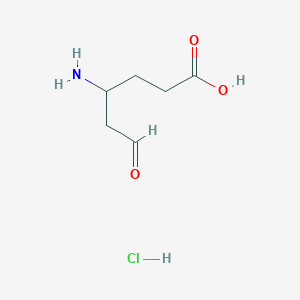
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
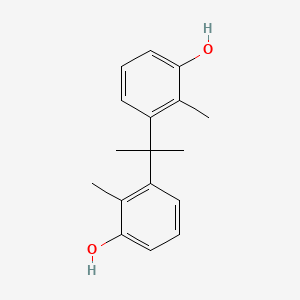
![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
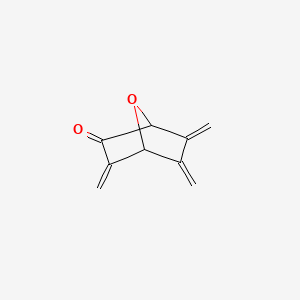
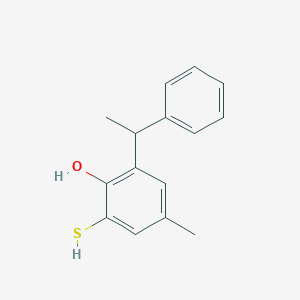
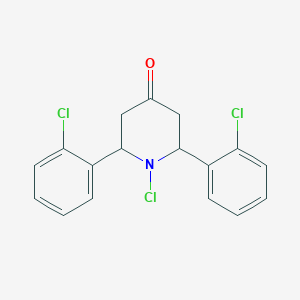
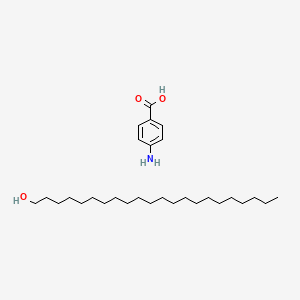
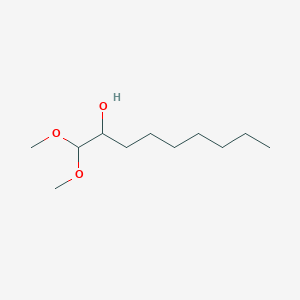
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)

